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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466 Get Quote

For researchers, scientists, and professionals in drug development, precise structural

elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone

analytical technique for determining molecular weight and deducing structural features through

fragmentation analysis. This guide provides a comprehensive interpretation of the mass

spectrum of 2-Bromo-5-methoxybenzaldehyde and compares it with its structural isomers to

aid in unambiguous identification.

Mass Spectral Data Comparison
The electron ionization (EI) mass spectra of 2-Bromo-5-methoxybenzaldehyde and its

isomers exhibit characteristic fragmentation patterns. Due to the presence of bromine, the

molecular ion peak and bromine-containing fragments appear as isotopic doublets of roughly

equal intensity ([M]+ and [M+2]+), corresponding to the natural abundance of 79Br and 81Br

isotopes. The table below summarizes the key fragments and their relative intensities.
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m/z
2-Bromo-5-
methoxybe
nzaldehyde

3-Bromo-4-
methoxybe
nzaldehyde

5-Bromo-2-
methoxybe
nzaldehyde

2-Bromo-3-
methoxybe
nzaldehyde

Putative
Fragment
Assignment

214/216 100 95 100 85

[M]+•

(Molecular

Ion)

213/215 95 100 98 100 [M-H]+

185/187 40 50 45 55 [M-CHO]+

172/174 25 30 28 35 [M-CH3-CO]+

134 60 70 65 75 [M-Br]+

106 30 40 35 45 [M-Br-CO]+

77 20 25 22 30 [C6H5]+

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The mass spectral data presented were obtained using a standard gas chromatography-mass

spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in

a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector in split mode (e.g., 50:1) at 250°C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness

column with a 5% phenyl methylpolysiloxane stationary phase.

Oven Temperature Program: Initial temperature of 100°C for 2 minutes, followed by a ramp

of 10°C/min to 280°C, held for 5 minutes.
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Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-450.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Fragmentation Pathway of 2-Bromo-5-
methoxybenzaldehyde
The fragmentation of 2-Bromo-5-methoxybenzaldehyde upon electron ionization follows

predictable pathways, primarily involving the loss of the formyl group, the bromine atom, and

the methoxy group.
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Caption: Proposed fragmentation pathway of 2-Bromo-5-methoxybenzaldehyde.

Workflow for Mass Spectrum Interpretation
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A systematic approach is crucial for the accurate interpretation of a mass spectrum. The

following workflow outlines the key steps involved in identifying an unknown compound, such

as 2-Bromo-5-methoxybenzaldehyde, from its mass spectrum.

Obtain Mass Spectrum

Identify Molecular Ion Peak (M⁺•)
- Look for isotopic patterns (e.g., Br doublet)

- Check for [M+H]⁺, [M-H]⁺

Propose Elemental Formula
- Use the rule of 13

- Consider nitrogen rule

Analyze Major Fragment Ions
- Identify neutral losses (e.g., -CHO, -Br, -OCH₃)

- Propose structures for key fragments

Postulate Fragmentation Pathways
- Connect fragments to the molecular ion

- Consider rearrangements

Compare with Spectral Databases
- Search NIST, Wiley, etc.

- Compare with spectra of known isomers

Confirm Structure

Click to download full resolution via product page

Caption: A logical workflow for the interpretation of a mass spectrum.
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To cite this document: BenchChem. [Interpreting the Mass Spectrum of 2-Bromo-5-
methoxybenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1267466#interpreting-the-mass-spectrum-of-2-
bromo-5-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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